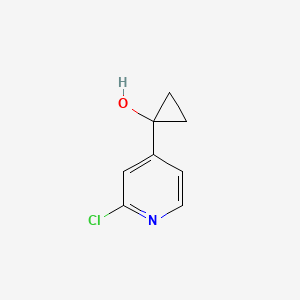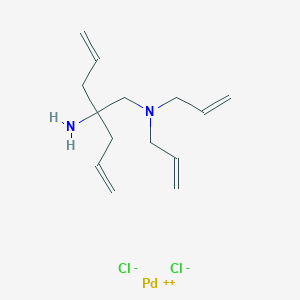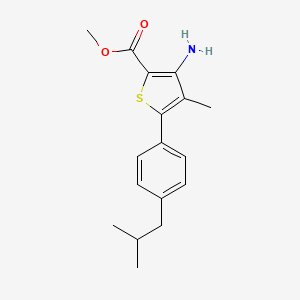
Methyl 3-amino-4-methyl-5-(4-isobutylphenyl)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-4-methyl-5-(4-isobutylphenyl) thiophene-2-carboxylate: is a complex organic compound with a molecular formula of C16H19NO2S. This compound belongs to the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure. Thiophene derivatives are widely studied due to their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-methyl-5-(4-isobutylphenyl) thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene derivatives with appropriate amines and carboxylates under controlled conditions. For instance, the reaction of thiophene-2-carboxylic acid with methylamine and subsequent functionalization steps can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, esterification, and amination are employed under specific temperature and pressure conditions to achieve efficient production. The use of advanced catalysts and automated reactors can further enhance the scalability of the synthesis process .
化学反应分析
Types of Reactions: Methyl 3-amino-4-methyl-5-(4-isobutylphenyl) thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted thiophenes .
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Methyl 3-amino-4-methyl-5-(4-isobutylphenyl) thiophene-2-carboxylate exhibits significant biological activities. It has been studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to modulate protein tyrosine phosphatases (PTPases) makes it a valuable compound in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its properties make it suitable for applications in optoelectronic devices and sensors .
作用机制
The mechanism of action of Methyl 3-amino-4-methyl-5-(4-isobutylphenyl) thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, its role as a modulator of protein tyrosine phosphatases (PTPases) suggests that it can influence signaling pathways involved in cell growth, differentiation, and apoptosis. The compound’s ability to bind to these enzymes and alter their activity is crucial for its biological effects .
相似化合物的比较
- Methyl 3-amino-2-thiophenecarboxylate
- Methyl 3-sulfonyl amino-2-thiophenecarboxylate
- Methyl 3-amino-5-(4-isobutylphenyl)thiophene-2-carboxylate
Uniqueness: Methyl 3-amino-4-methyl-5-(4-isobutylphenyl) thiophene-2-carboxylate stands out due to its specific substitution pattern on the thiophene ring, which imparts unique chemical and biological properties. Its isobutylphenyl group enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for drug development .
属性
分子式 |
C17H21NO2S |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
methyl 3-amino-4-methyl-5-[4-(2-methylpropyl)phenyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H21NO2S/c1-10(2)9-12-5-7-13(8-6-12)15-11(3)14(18)16(21-15)17(19)20-4/h5-8,10H,9,18H2,1-4H3 |
InChI 键 |
YNLLERYFYBSAJG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1N)C(=O)OC)C2=CC=C(C=C2)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12876617.png)
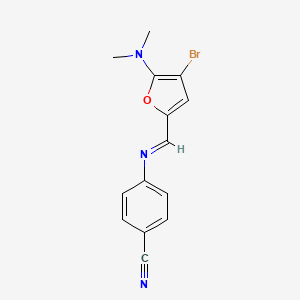
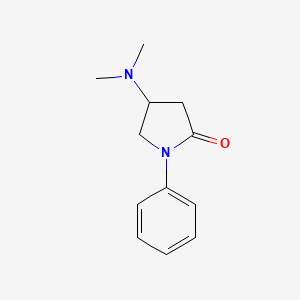
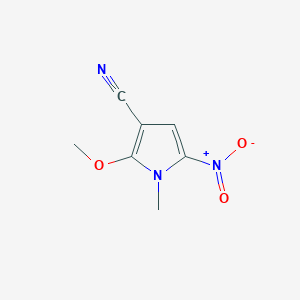
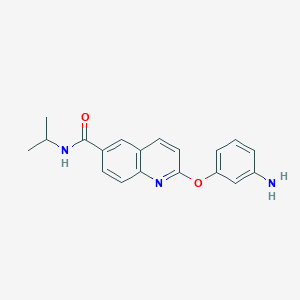
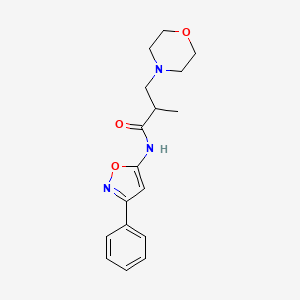
![3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876655.png)

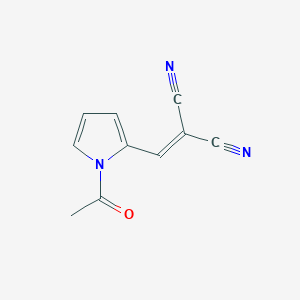
![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)
